Cyclo (Arg-Gly-Asp-D-Phe-Lys)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

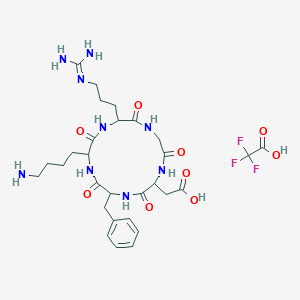

Cyclo(-RGDfK) TFA is a cyclic peptide that includes the amino acids arginine, glycine, aspartic acid, phenylalanine, and lysine. The trifluoroacetic acid (TFA) salt form is commonly used in peptide synthesis and purification. This compound is notable for its role in biological research, particularly in studies related to cell adhesion and integrin binding.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(-RGDfK) TFA is typically synthesized using solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclization of the peptide is achieved through the formation of a peptide bond between the amino and carboxyl termini of the linear peptide. The final product is cleaved from the resin and deprotected using a trifluoroacetic acid-based cleavage cocktail .

Industrial Production Methods: Industrial production of Cyclo(-RGDfK) TFA follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions: Cyclo(-RGDfK) TFA can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized, particularly at the methionine and cysteine residues if present.

Reduction: Disulfide bonds within the peptide can be reduced to free thiols.

Substitution: Amino acid side chains can participate in substitution reactions, such as alkylation or acylation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups.

Scientific Research Applications

Cyclo(-RGDfK) TFA has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

Biology: Investigated for its role in cell adhesion and integrin binding, particularly in cancer research.

Medicine: Explored as a potential therapeutic agent for targeting integrin receptors in various diseases.

Industry: Utilized in the development of biomaterials and drug delivery systems.

Mechanism of Action

Cyclo(-RGDfK) TFA exerts its effects primarily through binding to integrin receptors on the cell surface. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation .

Comparison with Similar Compounds

Cyclo(-RGDfV): Another cyclic peptide with a similar RGD sequence but with valine instead of lysine.

Cyclo(-RGDfC): Contains cysteine instead of lysine, which can form disulfide bonds.

Cyclo(-RGDfNMeK): A methylated version of Cyclo(-RGDfK), which may have different binding affinities and biological activities.

Uniqueness: Cyclo(-RGDfK) TFA is unique due to its specific amino acid composition and the presence of lysine, which can influence its binding properties and biological activity. The trifluoroacetic acid salt form also enhances its solubility and stability for various applications.

Biological Activity

Cyclo (Arg-Gly-Asp-D-Phe-Lys), often abbreviated as c(RGDfK), is a cyclic peptide that plays a significant role in various biological processes, particularly in cancer research and therapy. This compound is known for its ability to bind specifically to integrin receptors, which are crucial in cell adhesion, migration, and signaling.

Structure and Properties

- Molecular Formula : C27H41N9O7

- Molecular Weight : 603.67 g/mol

- CAS Number : 161552-03-0

Cyclo (Arg-Gly-Asp-D-Phe-Lys) contains the RGD sequence, which is a well-known motif recognized by integrins, particularly αvβ3 and α2β1. This binding capability makes it a valuable tool in targeting tumor cells and inhibiting angiogenesis.

The primary mechanism of action of c(RGDfK) involves its interaction with integrin receptors on the surface of cells. By binding to these receptors, the peptide can:

- Inhibit Tumor Growth : c(RGDfK) has been shown to effectively inhibit the proliferation of various cancer cell lines by disrupting integrin-mediated signaling pathways.

- Induce Apoptosis : The compound can promote programmed cell death in tumor cells, contributing to its anti-cancer effects.

- Inhibit Angiogenesis : By blocking the interaction between integrins and their ligands, c(RGDfK) can prevent the formation of new blood vessels, which is crucial for tumor growth and metastasis.

Biological Activity Studies

Numerous studies have demonstrated the biological activity of Cyclo (Arg-Gly-Asp-D-Phe-Lys). Below are some key findings:

Case Studies

- Breast Cancer : In a study involving breast cancer models, administration of c(RGDfK) significantly reduced tumor size and inhibited metastasis by targeting αvβ3 integrins on endothelial cells .

- Melanoma : Research indicated that c(RGDfK) could enhance the efficacy of existing chemotherapeutic agents by improving drug delivery to tumor sites through its binding properties .

- Glioblastoma : A case study showed that using c(RGDfK) in conjunction with radiotherapy improved survival rates in glioblastoma patients by enhancing the targeting of tumor vasculature .

Properties

IUPAC Name |

2-[8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H41N9O7.C2HF3O2/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16;3-2(4,5)1(6)7/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQIPJAWCYHFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42F3N9O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

717.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.